molecular formula C24H32N2O4 B2744670 1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one CAS No. 799257-95-7

1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one

Cat. No. B2744670
M. Wt: 412.53
InChI Key: BSUNRQPXTYUPSU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . It also contains a methoxy group and a ketone group. The presence of these functional groups could potentially modulate the pharmacokinetic properties of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are commonly used .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the piperazine ring might undergo reactions like N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of a piperazine ring might influence its solubility and stability .

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Antimicrobial Activities : Novel derivatives synthesized from various primary amines, including structures related to the queried compound, have demonstrated good to moderate antimicrobial activities against test microorganisms. This indicates the compound's potential application in developing new antimicrobial agents (Bektaş et al., 2007).
  • HIV-1 Reverse Transcriptase Inhibitors : Research into bis(heteroaryl)piperazines, a category related to the specified compound, has led to the discovery of non-nucleoside inhibitors of HIV-1 reverse transcriptase with significant potency, highlighting its potential in HIV treatment (Romero et al., 1994).
  • Antidepressant Activity : The oxidative metabolism of compounds structurally similar to the queried compound has been studied, revealing insights into their metabolic pathways and suggesting their potential use as novel antidepressants (Hvenegaard et al., 2012).

Chemical Structure and Reactions

  • NMR Studies : Detailed spectroscopic analysis of similar compounds provides insights into their molecular structure, aiding in the development of compounds with specific biological activities (Qin et al., 2005).
  • Synthesis and Evaluation of Derivatives : The synthesis of novel piperazine derivatives and their subsequent evaluation for antimicrobial activities underscore the compound's role in the development of new therapeutic agents (Rajkumar et al., 2014).

Pharmacological Applications

  • Antipsychotic Profile : Research into biphenyl moiety linked with aryl piperazine, related to the queried compound, has identified derivatives with considerable anti-dopaminergic and anti-serotonergic activity, suggesting their potential as antipsychotic drugs (Bhosale et al., 2014).
  • Fluorescent Ligands for Receptor Visualization : The development of environment-sensitive fluorescent ligands based on piperazine derivatives highlights their application in visualizing receptors, such as the 5-HT(1A) receptor, through fluorescence microscopy (Lacivita et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound would depend on its structure and properties. For instance, certain functional groups might make the compound toxic or hazardous .

Future Directions

The future directions for research on this compound would depend on its intended use. For instance, if it’s intended to be used as a drug, future research might focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

1-[4-[3-[4-(3,5-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-17-11-18(2)13-21(12-17)26-9-7-25(8-10-26)15-22(28)16-30-23-6-5-20(19(3)27)14-24(23)29-4/h5-6,11-14,22,28H,7-10,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUNRQPXTYUPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

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